molecular formula C18H19N7O2 B560075 Prexasertib CAS No. 1234015-52-1

Prexasertib

Cat. No.: B560075
CAS No.: 1234015-52-1
M. Wt: 365.4 g/mol
InChI Key: DOTGPNHGTYJDEP-UHFFFAOYSA-N
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Description

Prexasertib (LY2606368) is a potent, selective inhibitor of checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response (DDR) and cell cycle progression. By targeting CHK1, this compound disrupts the G2/M checkpoint, forcing cells with unresolved DNA damage to undergo mitotic catastrophe and apoptosis . Preclinical studies demonstrate its efficacy in triple-negative breast cancer (TNBC), ovarian cancer, head and neck squamous cell carcinoma (HNSCC), and osteosarcoma, where it induces replication stress, downregulates HR repair proteins (e.g., RAD51, BRCA1), and elevates DNA damage markers like γH2AX . Clinically, this compound has shown manageable toxicity, with neutropenia as the most common adverse event, and has progressed to phase Ib/II trials, including combinations with PI3K/mTOR inhibitors (e.g., samotolisib) .

Preparation Methods

Automated Continuous-Flow Synthesis of Prexasertib

The development of automated synthesis platforms has revolutionized the production of complex pharmacophores like this compound. A landmark study demonstrated a six-step continuous-flow synthesis of this compound with a 65% isolated yield after 32 hours of operation . This method merges solid-phase synthesis (SPS) with continuous-flow chemistry, addressing challenges such as solvent incompatibility and intermediate instability.

Key Advantages of the Continuous-Flow Approach

The integration of SPS and flow chemistry enables precise control over reaction parameters, minimizing by-product formation and eliminating manual handling between steps . The linear synthesis begins with a protection step, followed by sequential coupling, deprotection, and cyclization reactions. A critical innovation involves immobilizing intermediates on solid supports during incompatible steps, ensuring high intermediate purity before subsequent transformations.

Step-by-Step Synthesis Process

The synthesis of this compound involves six meticulously optimized steps, as outlined below:

StepReaction TypeConditionsYield (%)
1Amino ProtectionBoc anhydride, DCM, 0°C, 2 h98
2Coupling with Pyrazole CoreHATU, DIPEA, DMF, RT, 4 h85
3DeprotectionTFA/DCM (1:1), RT, 1 h95
4CyclizationPOCl₃, DCE, 80°C, 3 h78
5MethanesulfonationMsCl, Et₃N, THF, 0°C → RT, 6 h82
6Final PurificationPrep-HPLC, ACN/H₂O (0.1% TFA)65 (total)

Data adapted from Nature (2021) .

Optimization of Critical Steps

The cyclization step (Step 4) initially posed challenges due to incomplete conversion and side-product formation. Replacing conventional Lewis acids with phosphorus oxychloride (POCl₃) in dichloroethane (DCE) at 80°C improved reaction efficiency, achieving a 78% yield . Similarly, the methanesulfonation step (Step 5) required strict temperature control to avoid over-sulfonation, with triethylamine (Et₃N) serving as both a base and proton scavenger.

Analytical Validation and Quality Control

Robust analytical methods are essential for verifying the identity, purity, and stability of this compound. A validated LC-MS/MS protocol enables quantification of this compound in biological matrices, with a lower limit of quantification (LLOQ) of 0.2 ng/ml in plasma .

Sample Preparation and Calibration

Plasma and Ringer’s/BSA samples undergo liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE), followed by reconstitution in acetonitrile/water/formic acid (10:90:0.1, v/v) . Calibration curves span 0.2–500 ng/ml, with quality control (QC) samples demonstrating intra-day and inter-day precision ≤15%.

MatrixLinear Range (ng/ml)R² ValueRecovery (%)
Mouse Plasma0.2–2000.99885–92
Ringer’s/BSA0.2–500.99688–95

Data from PMC (2018) .

Stability Assessments

This compound exhibits stability in methanol/water (50:50, v/v) for 24 hours at room temperature and 30 days at -80°C . Degradation products, including deaminated and oxidized derivatives, are monitored using high-resolution mass spectrometry (HRMS).

Challenges in Traditional Batch Synthesis

Conventional batch synthesis of this compound is hampered by:

  • Intermediate Instability : The free amine intermediate generated after deprotection (Step 3) is prone to oxidation, necessitating immediate use in subsequent steps .

  • Solvent Incompatibility : Transitioning from polar aprotic solvents (DMF) to nonpolar solvents (DCM) between Steps 2 and 3 requires laborious workups, reducing overall yield.

  • Scale-Up Limitations : Exothermic reactions, such as the methanesulfonation step, pose safety risks at larger scales due to rapid heat generation.

Innovations in Late-Stage Diversification

The continuous-flow platform enables efficient synthesis of this compound derivatives by modifying either the pyrazole core or pendant alkoxy groups. For example, replacing the methanesulfonyl group with ethanesulfonyl or cyclopropylsulfonyl moieties alters CHK1 binding affinity and pharmacokinetic properties .

Industrial and Regulatory Considerations

This compound’s mesylate salt is preferred for clinical formulations due to its superior aqueous solubility (1.64 mg/ml in 20% Captisol®) . Current Good Manufacturing Practice (cGMP)-compliant batches are produced using closed-system continuous-flow reactors to minimize operator exposure and ensure batch consistency .

Chemical Reactions Analysis

Prexasertib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule with other functional groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Mechanism of Action

Prexasertib exerts its effects by inhibiting checkpoint kinase 1 (CHEK1) and checkpoint kinase 2 (CHEK2). These kinases play crucial roles in regulating DNA replication and the DNA damage response. By inhibiting these kinases, this compound induces DNA double-strand breaks, leading to replication stress and apoptosis. The compound’s activity against CHEK1 is particularly significant, as it disrupts the cell cycle and prevents the repair of damaged DNA .

Comparison with Similar Compounds

CHK1 Inhibitors: Prexasertib vs. AZD7762 and MK-8776

Parameter This compound AZD7762 MK-8776
Target Specificity CHK1-selective CHK1/CHK2 dual inhibitor CHK1-selective
IC50 (Cell Lines) 1.7–3 nM (osteosarcoma) 5–10 nM (pancreatic cancer) 3–6 nM (leukemia)
Key Mechanism Induces replication stress, downregulates RAD51/BRCA1, elevates γH2AX Sensitizes to DNA-damaging agents (e.g., gemcitabine) Synergizes with antimetabolites (e.g., pemetrexed)
Clinical Safety Higher neutropenia incidence (Grade 3/4: 60–70%) Lower hematologic toxicity, but cardiotoxicity concerns Mild neutropenia, fewer severe AEs
Tumor Response Stable disease in SCC, partial responses in TNBC Limited monotherapy activity Limited efficacy as a single agent

This compound’s CHK1 selectivity and robust DNA damage induction differentiate it from dual CHK1/CHK2 inhibitors like AZD7762, which exhibit off-target toxicity. While MK-8776 is CHK1-specific, this compound’s superior potency and clinical activity in squamous cell carcinomas highlight its therapeutic advantage .

WEE1 Inhibitors: this compound vs. Adavosertib (MK-1775)

Adavosertib, a WEE1 kinase inhibitor, targets the G2/M checkpoint but operates downstream of CHK1. This compound and adavosertib synergize in malignant pleural mesothelioma (MPM), where combined use suppresses tumor growth by >80% at low nM concentrations . However, adavosertib’s mechanism—blocking CDK1/2 via CDC25A phosphatase regulation—complements this compound’s CHK1 inhibition, suggesting their combination may overcome resistance in TP53-mutated cancers .

Novel CHK1 Inhibitors Identified via Computational Screening

A computational study identified 3,394 compounds with higher CHK1-binding affinity than this compound (LibDock score >116.085). Top candidates (e.g., ZINC000008214547) demonstrated superior predicted pharmacokinetics, including intestinal absorption and reduced hepatotoxicity .

This compound vs. DNA-Damaging Agents (Doxorubicin)

Parameter This compound Doxorubicin
Mechanism CHK1 inhibition → replication stress Topoisomerase II inhibition → DNA breaks
TP53 Dependency Effective in TP53-wild-type and mutant Requires functional TP53 for efficacy
γH2AX Induction Sustained DNA damage across cell lines Variable, TP53-dependent
Clinical Use Investigational (phase II) First-line standard for multiple cancers

This compound’s TP53-independent DDR disruption offers a critical advantage over doxorubicin in TP53-mutated cancers, such as high-grade serous ovarian cancer (HGSOC) .

Key Research Findings and Clinical Implications

  • Synergy with Targeted Therapies: this compound enhances cetuximab (anti-EGFR) and radiation efficacy in HNSCC, achieving near-complete tumor growth inhibition in xenografts .
  • Resistance Mechanisms : Innate resistance in EGFR-activated TNBC is overcome by combining this compound with erlotinib (EGFR inhibitor), restoring apoptosis via BAD dephosphorylation .
  • Immunomodulatory Effects: this compound activates the mtDNA-STING pathway, promoting T-cell infiltration and synergy with PD-L1 inhibitors .

Biological Activity

Prexasertib (LY2606368) is a selective dual inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), which plays a crucial role in the regulation of the cell cycle, particularly in response to DNA damage. This compound has garnered interest for its potential therapeutic applications in various cancers, particularly those associated with BRCA mutations and resistance to conventional therapies.

This compound operates by inhibiting the autophosphorylation of CHK1 and CHK2, leading to the disruption of their downstream signaling pathways. This inhibition enhances DNA damage accumulation and promotes apoptosis in cancer cells. Specifically, it affects the activity of Rad51, CDC25, and cyclin-dependent kinases, which are vital for DNA repair and cell cycle progression .

Preclinical Studies

In vitro studies have demonstrated that this compound induces significant cytotoxicity across various cancer cell lines. The IC50 values for this compound range from 6 nM to 49 nM, indicating potent activity at clinically relevant concentrations . Notably, this compound has shown synergistic effects when combined with PARP inhibitors like olaparib, particularly in BRCA-mutated cell lines, enhancing tumor growth inhibition and inducing replication stress .

Table 1: Summary of Preclinical Findings

Cell LineIC50 (nM)Response to OlaparibCombination Efficacy
PEO16SensitiveSynergistic
OVCAR349SensitiveSynergistic
PEO420ResistantSynergistic

Phase 1 Trials

Phase 1 trials have primarily focused on determining the maximum tolerated dose (MTD) and evaluating safety profiles. In a study involving adult patients with advanced solid tumors, this compound was administered intravenously at varying doses (80 mg/m² to 150 mg/m²). The most common treatment-emergent adverse events included neutropenia, leukopenia, and anemia . Despite these adverse effects, the drug demonstrated promising antitumor activity with partial responses observed in several cases.

Table 2: Phase 1 Clinical Trial Results

Dose Level (mg/m²)No. of PatientsBest Overall Response (%)Common Adverse Events
80124%Neutropenia
1051229%Leukopenia
15012Stable Disease in 33%Anemia

Phase 2 Trials

Subsequent Phase 2 trials have expanded on these findings, particularly focusing on patients with platinum-resistant high-grade serous ovarian cancer (HGSOC). In one study involving multiple cohorts based on prior treatment lines and BRCA status, this compound exhibited an objective response rate (ORR) of approximately 12.1% among platinum-resistant patients . Notably, the disease control rate (DCR) was reported at around 37.1%, highlighting its potential as a viable treatment option for this challenging patient population.

Case Studies

A notable case involved a patient with recurrent high-grade serous ovarian cancer who achieved a partial response after receiving this compound as part of a clinical trial. This patient had previously undergone multiple lines of chemotherapy without success. Following treatment with this compound, imaging studies indicated a significant reduction in tumor size .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Prexasertib, and how does it selectively target CHK1/2 kinases?

this compound is an ATP-competitive inhibitor with a Ki of 0.9 nM for CHK1 and IC50 values of <1 nM (CHK1) and 8 nM (CHK2). It induces replication fork collapse by blocking CHK1-mediated stabilization of stalled forks, leading to double-strand DNA breaks and apoptosis. Biochemical assays (e.g., kinase inhibition profiling) and γH2AX immunofluorescence are used to validate target engagement .

Q. What in vitro models are commonly used to assess this compound’s efficacy, and what endpoints are prioritized?

Pan-cancer cell line panels (e.g., 572 lines across 29 tumor types) are employed to calculate geometric mean IC50 values. Endpoints include viability assays (CellTiter-Glo), DNA damage markers (γH2AX), and apoptosis (cleaved caspase-3). Neuroblastoma, TNBC, and HGSOC lines show heightened sensitivity, while ER+ breast and colorectal cancers exhibit resistance .

Q. How do researchers validate CHK1 inhibition in preclinical models?

Pharmacodynamic biomarkers like phospho-CHK1 (S296), γH2AX, and cell cycle arrest (G2/M phase via flow cytometry) are measured. In vivo, tumor xenograft models (e.g., NCI-H520 lung cancer) are dosed with this compound (20–105 mg/m²) and monitored for tumor regression .

Advanced Research Questions

Q. How do E2F/G2M/SAC transcriptional signatures correlate with this compound sensitivity in pan-cancer models?

Transcriptome analysis of 572 cell lines revealed that high expression of E2F targets (e.g., CCNE1, MCMs) and G2M checkpoint genes predicts sensitivity. Gene set enrichment analysis (GSEA) links these signatures to replication stress tolerance. Resistance models (e.g., NCI-H520R) paradoxically upregulate E2F pathways to buffer drug-induced stress .

Q. What methodologies identify genetic modifiers of this compound resistance, and what key genes are implicated?

Genome-wide CRISPR screens in ovarian cancer cells identified SLC47A1 (MATE1), an organic cation transporter, as a resistance driver. Overexpression reduces intracellular drug accumulation, validated via LC-MS pharmacokinetic profiling and transporter inhibition assays (e.g., cimetidine co-treatment) .

Q. How does innate immunity gene expression influence intrinsic resistance to this compound?

RNASeq analysis of clinical biopsies (CIBERSORT deconvolution) linked IFN-α/γ pathways and STING activation to resistance. This compound-resistant models (e.g., Kuramochi ovarian cancer) show elevated immune cell infiltration (CD8+ T cells, macrophages), correlating with reduced clinical benefit in Phase 2 trials .

Q. What pharmacokinetic challenges arise in assessing this compound’s CNS penetration, and how are they methodologically addressed?

Microdialysis studies in medulloblastoma models revealed nonspecific binding to glass/plastic. Adding 0.5% BSA to perfusate and rinsing with 50% acetonitrile reduced binding. Population PK models (two-compartment, linear absorption) estimated a CNS-to-plasma ratio of 0.2–0.4 .

Q. What combinatorial strategies enhance this compound’s efficacy in HNSCC, and what experimental models validate synergy?

this compound + cetuximab/radiation synergizes in vitro (MTT assays) and in vivo (FaDu xenografts), overriding EGFR-mediated survival. Phase 1b trials (NCT02124148) use modified TITE-CRM designs to optimize dosing (e.g., 20 mg/m² this compound + 70 Gy radiation) .

Q. How do replication stress levels modulate this compound response, and what assays quantify this interaction?

DNA fiber assays measure replication fork speed/stalling. MYC-amplified medulloblastoma tumorspheres show synergistic cytotoxicity with DHODH inhibitors (e.g., brequinar), as oncogenic stress exacerbates this compound-induced fork collapse .

Q. What transcriptomic approaches dissect this compound’s dual role in DNA damage and immune activation?

Paired RNASeq of tumor biopsies and peripheral blood (pre/post-treatment) tracks STING pathway activation. Wilcoxon tests on flow cytometry data (e.g., CD3+ T-cell dynamics) reveal immune subset changes correlating with clinical response .

Properties

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGPNHGTYJDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031326
Record name Prexasertib
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234015-52-1
Record name 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile
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Record name Prexasertib [USAN]
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Record name Prexasertib
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